

Technical Guide: Allyl Methyl Disulfide-d3 - Commercial Sources, Purity, and Analysis

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Compound of Interest

Compound Name: *Allyl methyl disulfide-d3*

Cat. No.: *B12374138*

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This technical guide provides an in-depth overview of the commercial sources, purity standards, and analytical methodologies for **Allyl methyl disulfide-d3**. This deuterated internal standard is a critical tool for quantitative analysis in mass spectrometry-based studies, particularly in pharmacokinetics and metabolism research.

Commercial Availability

Allyl methyl disulfide-d3 is available from specialized chemical suppliers that focus on isotopically labeled compounds for research purposes. One prominent commercial source is MedChemExpress (MCE), which provides this compound for use as a tracer or an internal standard in quantitative analyses such as NMR, GC-MS, or LC-MS.^[1] While a detailed Certificate of Analysis (CoA) is not always publicly available, it can typically be requested from the supplier.

Purity and Specifications

The purity of deuterated standards is a critical factor for accurate quantification. While a specific CoA for **Allyl methyl disulfide-d3** is not publicly accessible, we can refer to the typical specifications for high-quality deuterated standards used in demanding applications like LC-MS analysis.^[2] These standards generally adhere to stringent quality control to minimize interferences and ensure reliable results.

Quantitative data for a typical commercial batch of a deuterated standard, which would be expected for **Allyl methyl disulfide-d3**, is summarized in the table below.

Parameter	Typical Specification	Method of Analysis
Chemical Purity	>99%	GC-MS, HPLC
Isotopic Purity	≥98%	Mass Spectrometry, NMR
Molecular Formula	C ₄ H ₅ D ₃ S ₂	-
Molecular Weight	123.25	-

Note: The data presented is based on typical quality standards for deuterated compounds and may vary between suppliers and batches. It is always recommended to consult the supplier-specific Certificate of Analysis for precise data.

Synthesis and Potential Impurities

A plausible synthetic route for **Allyl methyl disulfide-d3** involves the reaction of a deuterated methylating agent with an appropriate sulfur-containing precursor. A representative synthesis is outlined below:

A common method for the synthesis of similar deuterated alkyl disulfides involves the use of a deuterated alkyl halide. For instance, deuterated methyl iodide (CD₃I) can be reacted with a suitable thiosulfate, followed by reaction with an allyl halide.

Potential Impurities:

- Non-deuterated or partially deuterated species: The presence of residual protons in the deuterating agent can lead to the formation of Allyl methyl disulfide-d₂, -d₁, or the non-deuterated (d₀) analog.
- Isomeric impurities: Depending on the reaction conditions, side reactions could potentially lead to the formation of isomeric disulfide species.
- Starting materials and reagents: Residual starting materials and reagents from the synthesis process may be present in the final product.

- Oxidation products: Sulfides and disulfides can be susceptible to oxidation, leading to the formation of sulfoxides or sulfones.

Experimental Protocols

Accurate characterization and quantification of **Allyl methyl disulfide-d3** require robust analytical methods. The following are representative protocols for the analysis of this compound.

Purity Determination by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a primary technique for assessing the chemical purity of volatile compounds like **Allyl methyl disulfide-d3** and for identifying any potential impurities.

Instrumentation:

- Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS system).
- Capillary Column: A non-polar or medium-polarity column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 μ m).

Method:

- Sample Preparation: Prepare a dilute solution of **Allyl methyl disulfide-d3** in a volatile organic solvent such as dichloromethane or hexane (e.g., 100 μ g/mL).
- GC Conditions:
 - Injector Temperature: 250 °C
 - Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.
 - Carrier Gas: Helium at a constant flow rate of 1 mL/min.
 - Injection Volume: 1 μ L in splitless mode.

- MS Conditions:
 - Ion Source: Electron Ionization (EI) at 70 eV.
 - Scan Range: m/z 35-350.
 - Source Temperature: 230 °C.
 - Quadrupole Temperature: 150 °C.
- Data Analysis: The chemical purity is determined by integrating the peak area of the parent compound and expressing it as a percentage of the total peak areas in the chromatogram. The mass spectrum is used to confirm the identity of the compound and to identify any impurities.

Identity and Isotopic Enrichment Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for confirming the structure and determining the isotopic enrichment of deuterated compounds.

Instrumentation:

- High-field NMR Spectrometer (e.g., Bruker 400 MHz or higher).
- 5 mm NMR tubes.

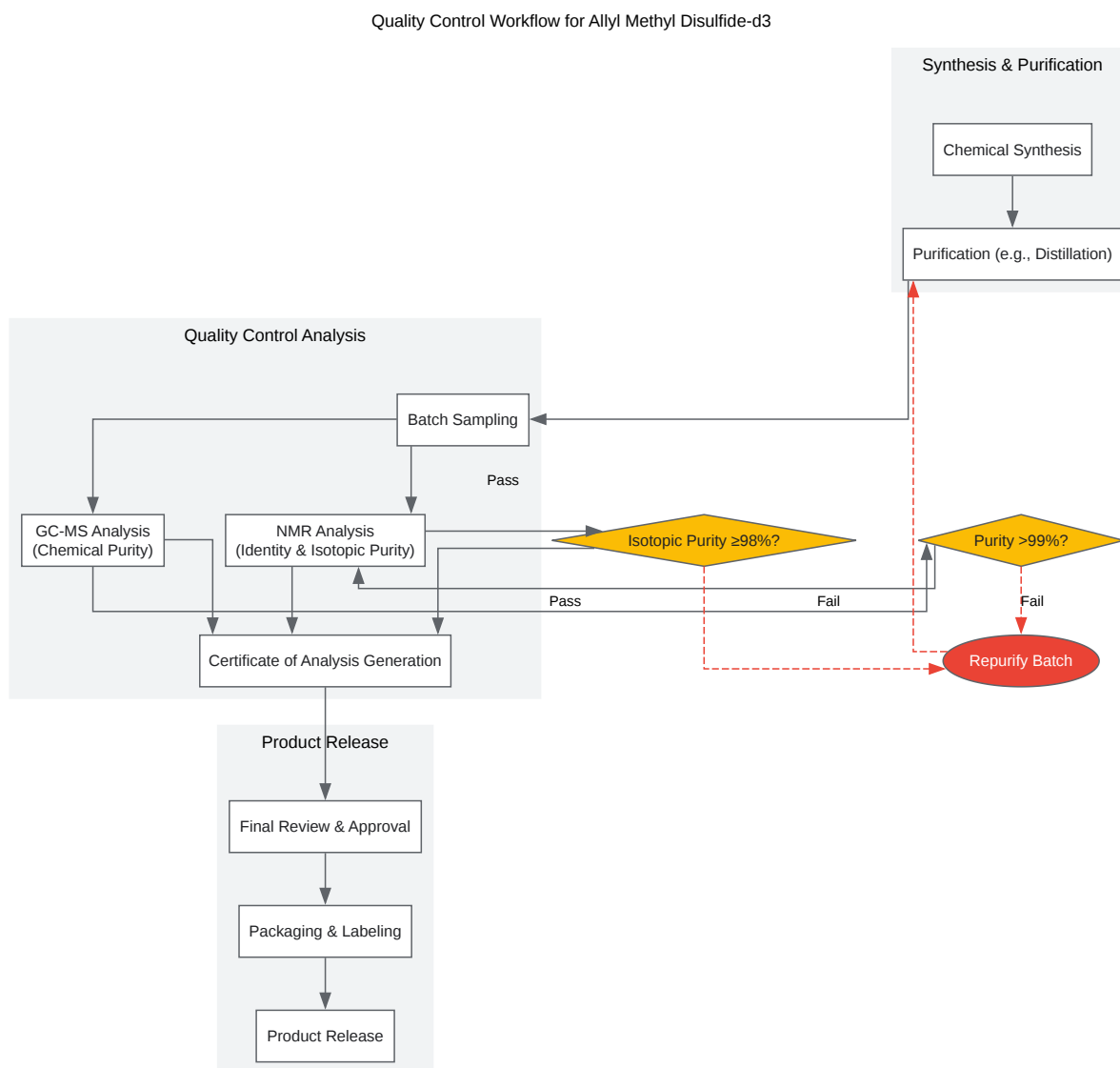
Method:

- Sample Preparation: Dissolve an accurately weighed sample of **Allyl methyl disulfide-d3** (approximately 5-10 mg) in a suitable deuterated solvent (e.g., Chloroform-d, $CDCl_3$).
- 1H NMR Spectroscopy:
 - Acquire a standard proton NMR spectrum. The absence or significant reduction of the signal corresponding to the methyl protons will confirm successful deuteration. Residual proton signals can be used to estimate the isotopic purity.

- ^2H (Deuterium) NMR Spectroscopy:
 - Acquire a deuterium NMR spectrum. The presence of a signal in the region corresponding to the methyl group will confirm the presence and location of the deuterium atoms.
- ^{13}C NMR Spectroscopy:
 - Acquire a proton-decoupled ^{13}C NMR spectrum. The carbon attached to the deuterium atoms will exhibit a characteristic triplet due to C-D coupling, providing further structural confirmation.
- Data Analysis: The isotopic enrichment can be calculated by comparing the integrals of the residual proton signals in the ^1H NMR spectrum with the integrals of other non-deuterated protons in the molecule.

Quality Control Workflow

A robust quality control (QC) workflow is essential to ensure the identity, purity, and stability of **Allyl methyl disulfide-d3**. The following diagram illustrates a typical QC process.



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Figure 1. A schematic of the quality control workflow for **Allyl methyl disulfide-d3**.

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References

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